2-(((Benzyloxy)carbonyl)amino)-5-hydroxybenzoic acid
Overview
Description
2-(((Benzyloxy)carbonyl)amino)-5-hydroxybenzoic acid is a derivative of benzyloxy and hydroxyglycine, containing functional groups of benzyl ether and hydroxyacetic acid . It is also identified as the urinary metabolite of phthalates, such as diethylhexyl phthalate (DEHP) .
Synthesis Analysis
The synthesis of this compound could potentially involve Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and environmentally benign organoboron reagent . The synthesis could also involve the reactivity of potassium organotrifluoroborate salts .Molecular Structure Analysis
The molecular formula of this compound is C10H14BNO4 . Its average mass is 223.033 Da and its monoisotopic mass is 223.101593 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 223.04 . It is a solid at room temperature . The storage temperature is recommended to be under -20°C in an inert atmosphere .Scientific Research Applications
- Application : Researchers have explored the potential of 2-(((Benzyloxy)carbonyl)amino)-5-hydroxybenzoic acid as a neuroprotective agent. Its ability to mitigate neuronal damage or enhance neuronal survival could be valuable in treating conditions like Alzheimer’s disease, Parkinson’s disease, or stroke .
- Application : The synthesis of derivatives based on this compound could lead to novel drugs. Researchers investigate its interactions with biological targets, pharmacokinetics, and toxicity profiles .
- Application : 2-(((Benzyloxy)carbonyl)amino)-5-hydroxybenzoic acid serves as a building block in organic synthesis. Its functional groups allow for diverse transformations, making it useful in creating more complex molecules .
- Application : Researchers have investigated boron reagents for Suzuki-Miyaura coupling. Although not directly related to this compound, understanding boron chemistry informs the development of efficient coupling methodologies .
- Application : The compound’s boron-containing moiety could be relevant in protodeboronation studies. Researchers explore methods to selectively remove boronic esters, which has implications for drug synthesis and other applications .
- Application : Researchers can assess the compound’s impact on cellular processes, enzymatic activity, or receptor binding. This information guides further investigations into its potential therapeutic uses .
Neuroprotective Potential
Medicinal Chemistry
Organic Synthesis
Boron Reagents in Cross-Coupling Reactions
Protodeboronation Reactions
Biological Activity Screening
Safety and Hazards
This compound is classified as harmful if swallowed . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound . It should be stored in a dark place, sealed in dry, at room temperature .
properties
IUPAC Name |
5-hydroxy-2-(phenylmethoxycarbonylamino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-11-6-7-13(12(8-11)14(18)19)16-15(20)21-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABAHAYGUIMUBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((Benzyloxy)carbonyl)amino)-5-hydroxybenzoic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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